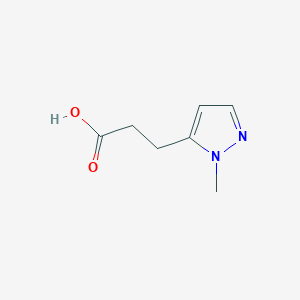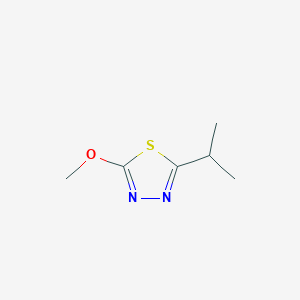![molecular formula C20H18BrNO4 B2708017 3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951936-73-5](/img/structure/B2708017.png)
3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique properties, including high thermal stability, excellent mechanical properties, and resistance to chemical degradation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves the reaction of 2-bromophenol with isopropylamine and a suitable aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazine ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: Known for their catalyst-free reactions and high yields in the synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles.
7-(furan-2-ylmethyl)-6,8-diphenyl-7,8-dihydro-6H-[1,3]dioxolo[4′,5′3,4]benzo[1,2-e][1,3]oxazine: Characterized by its high thermal stability and polymerization behavior.
Uniqueness
3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one stands out due to its unique combination of a bromophenoxy group and an isopropyl-substituted oxazine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
IUPAC Name |
3-(2-bromophenoxy)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-12(2)22-9-14-16(25-11-22)8-7-13-19(23)18(10-24-20(13)14)26-17-6-4-3-5-15(17)21/h3-8,10,12H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJNFUJCSLAPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]pyridine](/img/structure/B2707935.png)
![3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B2707937.png)
![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide](/img/structure/B2707938.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-[(phenylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2707940.png)
![2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707941.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2707942.png)




![2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2707954.png)
![5-[4-(trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione](/img/structure/B2707955.png)
![4-(3,5-Difluorophenyl)-2-{[(pyridin-2-yl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B2707956.png)

